Silane, trimethyl[1-(phenylthio)ethenyl]-
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Overview
Description
Silane, trimethyl[1-(phenylthio)ethenyl]- is an organosilicon compound with the molecular formula C11H16SSi It is characterized by the presence of a trimethylsilyl group attached to a phenylthio-substituted ethenyl group
Preparation Methods
The synthesis of Silane, trimethyl[1-(phenylthio)ethenyl]- can be achieved through several routes:
Lithiation of Phenyl Vinyl Sulfide: This method involves the lithiation of phenyl vinyl sulfide using lithium diisopropylamide, followed by silylation.
Base-Induced Elimination: Another approach is the base-induced elimination of 2-chloro-1-trimethylsilyl-1-phenylthioethane.
Lithiation of Ethyl Phenyl Sulfoxide: This method involves the lithiation of ethyl phenyl sulfoxide with lithium diisopropylamide, followed by silylation.
Palladium-Catalyzed Coupling Reactions: The compound can also be synthesized through palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Silane, trimethyl[1-(phenylthio)ethenyl]- undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding silane and thiol derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across multiple bonds.
Common reagents and conditions used in these reactions include lithium diisopropylamide for lithiation, palladium catalysts for coupling reactions, and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, trimethyl[1-(phenylthio)ethenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, trimethyl[1-(phenylthio)ethenyl]- involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl and phenylthio groups. These groups can interact with molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing ones. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Silane, trimethyl[1-(phenylthio)ethenyl]- can be compared with other similar compounds, such as:
Silane, trimethyl[(phenylthio)methyl]-: This compound has a similar structure but with a phenylthio group attached to a methyl group instead of an ethenyl group.
Silane, trimethyl(phenylethynyl)-: This compound features a phenylethynyl group instead of a phenylthio group.
Trimethyl(phenylthio)silane: This compound has a phenylthio group directly attached to the silicon atom.
Properties
CAS No. |
62762-20-3 |
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Molecular Formula |
C11H16SSi |
Molecular Weight |
208.40 g/mol |
IUPAC Name |
trimethyl(1-phenylsulfanylethenyl)silane |
InChI |
InChI=1S/C11H16SSi/c1-10(13(2,3)4)12-11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
InChI Key |
VVPNCTFIKRGYRE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C)SC1=CC=CC=C1 |
Origin of Product |
United States |
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